molecular formula C20H32BNO3 B2710238 4-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine CAS No. 1486485-50-0

4-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine

Cat. No.: B2710238
CAS No.: 1486485-50-0
M. Wt: 345.29
InChI Key: HOYXWNQGZKBUHW-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted with a methyl group at the 4-position, connected via an ethyl chain to a meta-substituted phenoxy group bearing a tetramethyl-1,3,2-dioxaborolane moiety. Its structure combines a nitrogen-containing heterocycle with a boronate ester, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl frameworks for pharmaceuticals and materials science .

Properties

IUPAC Name

4-methyl-1-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BNO3/c1-16-9-11-22(12-10-16)13-14-23-18-8-6-7-17(15-18)21-24-19(2,3)20(4,5)25-21/h6-8,15-16H,9-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYXWNQGZKBUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCN3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenoxyethyl moiety.

Scientific Research Applications

Medicinal Chemistry

The incorporation of the tetramethyl-1,3,2-dioxaborolane group enhances the compound's bioactivity. Research indicates that derivatives of piperidine exhibit a range of biological activities such as antimicrobial, antiviral, and anticancer properties. For instance, studies have shown that piperidine derivatives can be effective against resistant bacterial strains and may serve as templates for developing new antibiotics .

Antimicrobial Activity

Recent investigations into piperidine derivatives have highlighted their potential as antimicrobial agents. Compounds similar to 4-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine have demonstrated significant antibacterial and antifungal activities. For example, compounds derived from piperidin-4-one have shown promising results against various pathogens .

Organic Synthesis

The boron-containing moiety allows for enhanced reactivity in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules. The presence of the dioxaborolane group facilitates the formation of aryl-boron intermediates that are essential in modern synthetic chemistry .

Case Study 1: Antimicrobial Efficacy

A study conducted by Goel et al. synthesized various piperidin derivatives and evaluated their antimicrobial activity against standard bacterial strains. The results indicated that certain modifications to the piperidine structure significantly enhanced antibacterial potency compared to traditional antibiotics like ampicillin . This suggests that compounds like 4-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine could be further explored for their therapeutic potential.

Case Study 2: Synthetic Applications

In another study focusing on organic synthesis, researchers utilized boron-containing compounds to facilitate cross-coupling reactions. The tetramethyl-1,3,2-dioxaborolane moiety was found to improve yields and selectivity in forming complex organic structures . This demonstrates the versatility of compounds like 4-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine in synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetramethyl-1,3,2-dioxaborolan-2-yl group can participate in boron-mediated reactions, which are useful in various synthetic transformations .

Comparison with Similar Compounds

Research Findings

  • Synthetic Utility: Boronate esters with ethyl-phenoxy linkers (target compound) balance reactivity and steric accessibility, making them preferred for complex coupling reactions .
  • Biological Activity : Methylsulfonyl derivatives () show promise in early-stage drug discovery, though data on specific targets remain proprietary.
  • Structural Optimization : Pyrrolidine analogs () exhibit higher logP values, favoring blood-brain barrier penetration in CNS drug candidates.

Biological Activity

4-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine is a compound of interest due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, synthesis, and potential applications based on existing research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is C18H28BNO3C_{18}H_{28}BNO_3, and it has a molecular weight of approximately 325.34 g/mol. The presence of the dioxaborolane group is significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that the dioxaborolane moiety enhances the compound's ability to penetrate biological membranes and interact with intracellular targets.

Antiparasitic Activity

In studies involving Trypanosoma brucei, the causative agent of sleeping sickness, compounds with similar structures have shown promising results. For instance, modifications in the piperidine structure have led to improved potency against N-myristoyltransferase (NMT), a target enzyme in T. brucei. Compounds exhibiting IC50 values as low as 0.1 μM have been reported, suggesting that structural optimizations can enhance efficacy against parasitic infections .

Neuroprotective Effects

Research into neuroprotective agents has highlighted the potential of piperidine derivatives in treating neurodegenerative diseases. Compounds structurally related to 4-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine have demonstrated the ability to activate neuroprotective signaling pathways such as those involving Akt and ERK . These pathways are crucial for cell survival under stress conditions.

Synthesis and Derivatives

The synthesis of 4-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine typically involves multi-step organic reactions that introduce the dioxaborolane group effectively. The synthetic routes often utilize palladium-catalyzed cross-coupling methods that allow for precise control over the final product's structure .

Case Studies

Study Target IC50 Value Comments
Study 1NMT in T. brucei0.1 μMEnhanced potency through structural modification
Study 2Neuroprotection in SH-SY5Y cellsN/AActivation of neuroprotective pathways observed

Example Case Study

A notable case study involved the evaluation of a series of piperidine derivatives against T. brucei NMT. The study demonstrated that specific modifications in the alkyl chain and substituents significantly affected both potency and selectivity . The optimized compound showed not only lower IC50 values but also favorable pharmacokinetic profiles.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 4-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For the boronic ester moiety, a palladium-catalyzed coupling between the aryl halide precursor and bis(pinacolato)diboron is typical. The ethyl-phenoxy linker is often introduced using Williamson ether synthesis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended. Key intermediates should be characterized by 1H^1H/13C^{13}C NMR and mass spectrometry .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1H^1H NMR (CDCl3_3) identifies methyl groups (δ 1.3–1.5 ppm for tetramethyl dioxaborolane), piperidine protons (δ 2.5–3.0 ppm), and aromatic protons (δ 6.8–7.5 ppm). 11B^{11}B NMR can confirm boronic ester integrity (δ 28–32 ppm).
  • HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>97% as per industry standards) .

Q. What are the stability and storage conditions for this compound?

  • Methodological Answer : Store in amber glass bottles under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the boronic ester. Avoid prolonged exposure to moisture or acidic/basic conditions. Stability tests (TGA/DSC) indicate decomposition above 150°C .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh3_3)4_4, Pd(dppf)Cl2_2, or SPhos ligands for Suzuki-Miyaura coupling.
  • Solvent Effects : Compare DMF, THF, and toluene; toluene often minimizes side reactions.
  • Temperature : Reactions typically proceed at 80–100°C. Use microwave-assisted synthesis for faster kinetics.
  • Monitoring : Track progress via TLC or in situ 11B^{11}B NMR to detect boronic acid intermediates .

Q. How should researchers address discrepancies in catalytic activity data across studies?

  • Methodological Answer :

  • Variable Control : Ensure consistent purity of starting materials (e.g., <1% moisture in solvents).
  • Reproducibility : Use statistical tools (e.g., ANOVA) to compare datasets. Cross-validate with independent characterization (e.g., X-ray crystallography for ligand coordination).
  • Contradiction Analysis : Re-examine reaction stoichiometry and ligand-to-metal ratios, which often explain divergent results .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalysis?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for boronic ester activation.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF).
  • Machine Learning : Train models on existing catalytic data (e.g., turnover frequencies) to predict optimal conditions. ICReDD’s quantum-chemical reaction path search methods are a benchmark .

Q. What safety protocols are critical for handling this compound during multi-step synthesis?

  • Methodological Answer :

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods with HEPA filters to avoid inhalation of boronic ester vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How can this compound be integrated into multi-step synthesis of complex pharmaceuticals?

  • Methodological Answer :

  • Stepwise Functionalization : Use the boronic ester in late-stage Suzuki couplings to attach heteroaryl groups (e.g., pyridines or indoles).
  • Protection Strategies : Temporarily protect the piperidine nitrogen with Boc groups during acidic/basic steps.
  • Case Study : Analogous compounds (e.g., Thermo Scientific’s 1-[4-(tetramethyl-dioxaborolan-2-yl)phenyl]piperidine) have been used in kinase inhibitor synthesis .

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